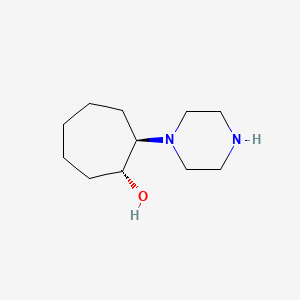

(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

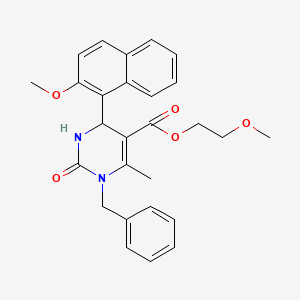

(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol, also known as PHCCC, is a chemical compound that belongs to the family of cycloheptanols. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience and pharmacology.

Aplicaciones Científicas De Investigación

Analogues for Therapeutic and Diagnostic Applications in Oncology

A study by Abate et al. (2011) highlights the development of novel analogues of σ receptor ligand PB28, which have potential for therapeutic and/or diagnostic applications in oncology. The research focused on designing analogues with reduced lipophilicity, improving their utility by substituting methylene groups with more polar functional groups. This approach aimed to achieve a balance between σ(1) and σ(2) receptor affinity and selectivity, essential for developing effective agents for cancer diagnosis and therapy. The analogues exhibited substantial affinities for receptor subtypes, with compound (-)-(S)-9 showing significant σ(2)-selectivity and a lipophilicity conducive to tumor cell penetration, albeit with minimal antiproliferative activity (Abate et al., 2011).

Ligands for Melanocortin Receptors

Mutulis et al. (2004) synthesized and characterized a series of piperazine analogues of the melanocortin 4 receptor (MC4R) specific agonist "THIQ." This work aimed to understand the structural and pharmacological basis of MC4R selectivity. The study revealed that certain piperazine derivatives display clear selectivity for MC4R with submicromolar affinities. One substance, (R,R)-23c, demonstrated a unique biphasic curve in displacement assays, suggesting a complex interaction with the receptor and potential for further exploration as therapeutic agents (Mutulis et al., 2004).

Anti-Bone Cancer Activity

A heterocyclic compound involving a piperazine moiety, designed for anti-bone cancer activity, was investigated by Lv et al. (2019). This study aimed to explore the potential of piperazine derivatives in oncology, particularly against bone cancer. The synthesized compound was evaluated against three human bone cancer cell lines, demonstrating promising anticancer activities. Additionally, molecular docking studies were conducted to understand the potential antiviral activity, highlighting the versatility of piperazine derivatives in drug design (Lv et al., 2019).

Anti-Mycobacterial Activity

Piperazine, known for its medicinal significance, has been explored for its anti-mycobacterial properties. Girase et al. (2020) reviewed piperazine-based compounds for their potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This comprehensive review underlines the importance of piperazine as a core structure in developing potent anti-TB molecules, offering insights into design strategies and structure-activity relationships (Girase et al., 2020).

Propiedades

IUPAC Name |

(1R,2R)-2-piperazin-1-ylcycloheptan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c14-11-5-3-1-2-4-10(11)13-8-6-12-7-9-13/h10-12,14H,1-9H2/t10-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMMIPKRKZSSHT-GHMZBOCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](CC1)O)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2441840.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2441847.png)

![4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2441852.png)

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441853.png)

![N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441854.png)

![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441855.png)

![9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2441858.png)